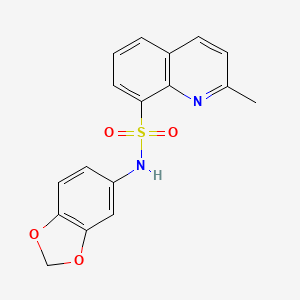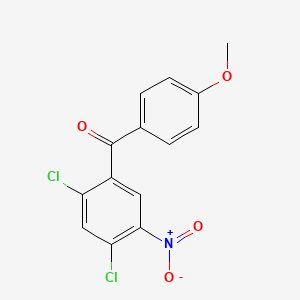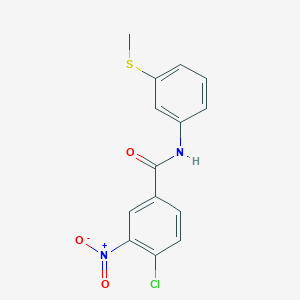
4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and a nitro group attached to a benzamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide typically involves multi-step reactions. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by a substitution reaction where the 3-methylsulfanylphenyl group is introduced. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium hydride and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-chloro-N-(3-methylsulfonylphenyl)-3-nitrobenzamide.
Reduction: 4-chloro-N-(3-methylsulfanylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used to study the effects of nitro and sulfanyl groups on biological activity.
作用机制
The mechanism of action of 4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide involves its interaction with cellular targets. In anticancer studies, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . The compound also affects cell cycle progression, leading to cell cycle arrest at specific phases.
相似化合物的比较
Similar Compounds
4-chloro-N-(3-methylsulfanylphenyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a benzamide backbone.
4-chloro-N-(3-methylsulfanylphenyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as an anticancer agent by facilitating interactions with cellular targets involved in apoptosis.
属性
IUPAC Name |
4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-21-11-4-2-3-10(8-11)16-14(18)9-5-6-12(15)13(7-9)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWKJJHZSLDTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B5817149.png)
![2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE](/img/structure/B5817176.png)
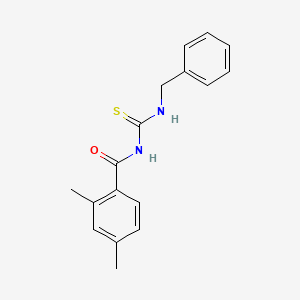
![(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE](/img/structure/B5817180.png)
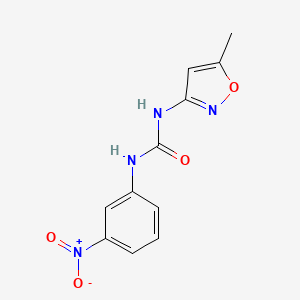

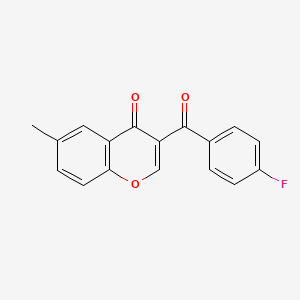
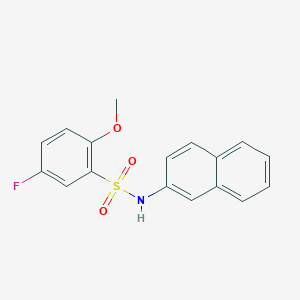
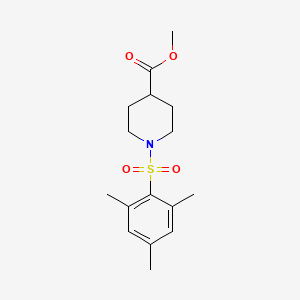
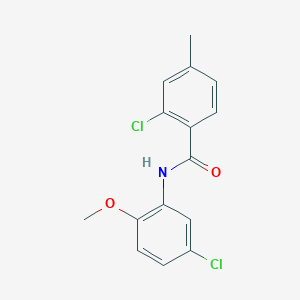
![4-ETHYL-8-METHYL-7-[(NAPHTHALEN-2-YL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5817226.png)
![N-[(4-methoxyphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B5817234.png)
